![molecular formula C13H18FNO B1438295 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde CAS No. 1096809-55-0](/img/structure/B1438295.png)

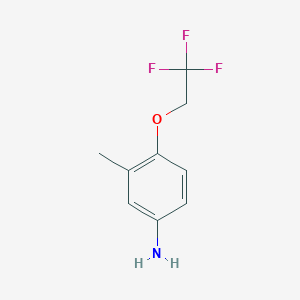

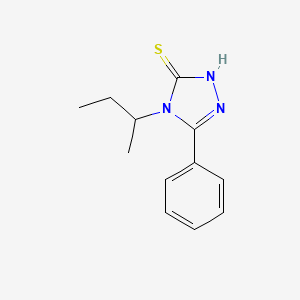

5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde

説明

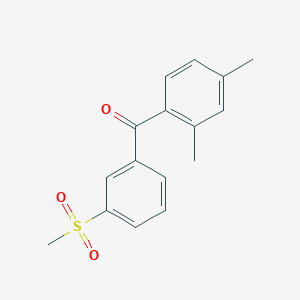

5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde consists of 13 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde are not fully detailed in the search results. It is known that the compound has a molecular weight of 223.29 .科学的研究の応用

Synthetic Cannabinoids

- Field : Pharmacology and Toxicology

- Application : “5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde” is used in the synthesis of synthetic cannabinoids, specifically AB-PINACA and 5F-AB-PINACA . These are part of a larger group of drugs known as novel psychoactive substances (NPS), which are designed to mimic the effects of established illicit drugs .

- Methods : The metabolic stability and metabolites of AB-PINACA and 5F-AB-PINACA were determined through incubation with human liver microsomes and pooled human hepatocytes . Authentic urine specimens from AB-PINACA cases were also analyzed .

- Results : Both drugs had intermediate clearance. 23 AB-PINACA metabolites and 18 5F-AB-PINACA metabolites were identified, generated by various biotransformations . The most intense 5F-AB-PINACA metabolites were AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA .

2-Aminothiazole-Based Compounds

- Field : Medicinal Chemistry

- Application : The compound could potentially be used in the synthesis of 2-aminothiazole-based compounds . These compounds have a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

- Methods : The synthesis of these compounds typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reacted with a sulfur source .

- Results : Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

Synthesis of 5-fluoro-2-nitrobenzotrifluoride

- Field : Organic Chemistry

- Application : “5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde” could potentially be used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . This compound is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

- Methods : The synthesis process was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .

- Results : The flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Synthesis of Pyrrole-Based Compounds

- Field : Medicinal Chemistry

- Application : The compound could potentially be used in the synthesis of pyrrole-based compounds . Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

- Methods : The synthesis of these compounds typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reacted with a sulfur source .

- Results : Various pyrrole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

Synthesis of 2-Aminothiazole-Based Compounds

- Field : Organic Chemistry

- Application : “5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde” could potentially be used in the synthesis of 2-aminothiazole-based compounds . These compounds have a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

- Methods : The synthesis of these compounds typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reacted with a sulfur source .

- Results : Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

Safety And Hazards

Safety precautions for handling 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

特性

IUPAC Name |

5-fluoro-2-[methyl(pentyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-3-4-5-8-15(2)13-7-6-12(14)9-11(13)10-16/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNIFONPMRYDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)C1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)

![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)

![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)

![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)

![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)